Aminooxy-PEG2-alcohol Aminooxy-PEG2-alcohol Aminooxy-PEG2-alcohol is a PEG derivative containing an aminooxy group and a terminal carboxylic acid. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Brand Name: Vulcanchem
CAS No.: 185022-12-2
VCID: VC0518527
InChI: InChI=1S/C4H11NO3/c5-8-4-3-7-2-1-6/h6H,1-5H2
SMILES: C(COCCON)O
Molecular Formula: C4H11NO3
Molecular Weight: 121.14 g/mol

Aminooxy-PEG2-alcohol

CAS No.: 185022-12-2

Cat. No.: VC0518527

Molecular Formula: C4H11NO3

Molecular Weight: 121.14 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aminooxy-PEG2-alcohol - 185022-12-2

Specification

CAS No. 185022-12-2
Molecular Formula C4H11NO3
Molecular Weight 121.14 g/mol
IUPAC Name 2-(2-aminooxyethoxy)ethanol
Standard InChI InChI=1S/C4H11NO3/c5-8-4-3-7-2-1-6/h6H,1-5H2
Standard InChI Key CMECGOAFIHUPBI-UHFFFAOYSA-N
SMILES C(COCCON)O
Canonical SMILES C(COCCON)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Aminooxy-PEG2-alcohol (C₄H₁₁NO₃) is a bifunctional PEG derivative with a molecular weight of 121.14 g/mol. Its structure comprises a two-unit PEG chain (PEG2) terminated by an aminooxy (-ONH₂) group and a hydroxyl (-OH) group. The aminooxy group exhibits high reactivity toward aldehydes and ketones, forming oxime or hydroxylamine linkages under acidic or reductive conditions, respectively .

Key Physicochemical Characteristics

The compound’s properties are critical for its stability and application in bioconjugation:

PropertyValue or DescriptionSource
Boiling Point265.9 ± 20.0 °C (predicted)
Density1.116 ± 0.06 g/cm³ (predicted)
pKa14.39 ± 0.10 (predicted)
SolubilitySoluble in DMSO, PEG300, and aqueous buffers
Storage StabilityStable at -20°C for 1 month; -80°C for 6 months

The aminooxy group’s sensitivity to oxidation necessitates careful storage, with recommendations to use the compound within one week of preparation to prevent degradation .

Synthesis and Bioconjugation Applications

Aminooxy-PEG2-alcohol is synthesized through stepwise etherification reactions, where ethylene oxide units are appended to a core structure containing the aminooxy functionality. Its primary utility lies in creating stable conjugates with biomolecules via oxime bond formation.

Reaction Mechanisms

The aminooxy group reacts selectively with aldehydes or ketones under mild acidic conditions (pH 4–6) to form oxime bonds, which are hydrolytically stable but reversible under strong acidic conditions (e.g., pH < 2) . For instance:
R-NH-O-+R’-CHOR-NH-O-CHO-R’\text{R-NH-O-} + \text{R'-CHO} \rightarrow \text{R-NH-O-CHO-R'}
This reaction is widely employed to conjugate PEG chains to glycoproteins, antibodies, or small-molecule drugs bearing carbonyl groups .

Role in Antibody-Drug Conjugates (ADCs)

In ADC development, Aminooxy-PEG2-alcohol serves as a non-cleavable linker that connects cytotoxic payloads to monoclonal antibodies. The PEG spacer enhances solubility and reduces aggregation, while the hydroxyl group allows further functionalization (e.g., attachment of fluorophores or chelators) . For example, trastuzumab emtansine (T-DM1), an FDA-approved ADC for HER2-positive breast cancer, utilizes a similar PEG-based linker to improve therapeutic index .

Use in PROTACs

PROTACs (proteolysis-targeting chimeras) leverage Aminooxy-PEG2-alcohol as a flexible spacer to tether an E3 ubiquitin ligase ligand to a target protein binder. The PEG2 chain’s length (approximately 8.4 Å) optimizes ternary complex formation, enabling efficient ubiquitination and proteasomal degradation of disease-causing proteins . Recent studies demonstrate its efficacy in degrading oncogenic targets like BRD4 and EGFR .

Challenges and Limitations

Despite its advantages, several challenges hinder the broad application of Aminooxy-PEG2-alcohol:

Stability Issues

The aminooxy group is prone to oxidation, necessitating inert storage conditions and immediate use post-synthesis. Degradation products may compromise conjugation efficiency .

Steric Hindrance

The PEG2 spacer’s short length (2 ethylene oxide units) may limit accessibility in large biomolecular complexes, reducing binding affinity in certain PROTAC designs .

Immunogenicity Concerns

Although PEG is generally considered non-immunogenic, anti-PEG antibodies have been detected in patients receiving PEGylated therapies, potentially accelerating clearance and reducing efficacy .

Future Directions and Innovations

Ongoing research aims to address these limitations while expanding the compound’s utility:

Advanced Stabilization Techniques

Encapsulation in lipid nanoparticles or covalent modification with stabilizing agents (e.g., cyclodextrins) could enhance shelf life and in vivo stability .

Hybrid Linker Designs

Combining Aminooxy-PEG2-alcohol with enzymatically cleavable motifs (e.g., valine-citrulline) may enable stimulus-responsive drug release in tumor microenvironments .

Precision Medicine Applications

CRISPR-Cas9 delivery systems utilizing aminooxy-PEG2-alcohol linkers are under investigation for site-specific gene editing, offering potential cures for genetic disorders .

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